Cas no 1806754-11-9 (5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a reactive chloromethyl group, making it a versatile intermediate in organic synthesis. Its structure features both trifluoromethoxy and trifluoromethyl substituents, which enhance its electron-withdrawing properties and potential applications in agrochemical and pharmaceutical research. The chloromethyl group allows for further functionalization, enabling the introduction of additional moieties. This compound’s unique substitution pattern contributes to its utility in the development of advanced materials and bioactive molecules. Its stability under standard conditions ensures reliable handling and storage, while its reactivity supports diverse synthetic pathways. Suitable for researchers requiring tailored fluorinated building blocks.
5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine structure
1806754-11-9 structure
Product Name:5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
CAS No:1806754-11-9
MF:C9H6ClF6NO2
MW:309.592862606049
CID:4841225
Update Time:2025-10-29

5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C9H6ClF6NO2/c1-18-7-5(8(11,12)13)6(19-9(14,15)16)4(2-10)3-17-7/h3H,2H2,1H3
    • InChI Key: GZJNMZVWWGSSGB-UHFFFAOYSA-N
    • SMILES: ClCC1=CN=C(C(C(F)(F)F)=C1OC(F)(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 297
  • XLogP3: 3.6
  • Topological Polar Surface Area: 31.4

5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029084618-1g
5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
1806754-11-9 97%
1g
$1,490.00 2022-03-31

5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine Related Literature

Additional information on 5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine

Introduction to 5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS No. 1806754-11-9)

5-(Chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1806754-11-9, belongs to a class of pyridine derivatives that exhibit unique structural and functional properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of this compound features a pyridine core substituted with multiple functional groups, including a chloromethyl group, methoxy, trifluoromethoxy, and trifluoromethyl. These substituents contribute to its distinct chemical reactivity and potential applications in drug development. The presence of fluorine atoms, particularly in the form of trifluoromethoxy and trifluoromethyl groups, enhances the compound's lipophilicity and metabolic stability, which are critical factors in pharmaceutical design.

In recent years, there has been a growing interest in pyridine derivatives due to their role as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The compound 5-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine has been explored in several research studies for its potential applications in the development of novel therapeutic agents. Its unique structural features make it a versatile intermediate for constructing complex molecules with desired pharmacological properties.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By serving as a precursor for kinase inhibitors, 5-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine contributes to the development of targeted therapies that can modulate kinase activity and restore normal cellular function.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug design. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. In the case of 5-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine, the trifluoromethoxy and trifluoromethyl groups enhance binding affinity to biological targets while improving metabolic stability. These attributes make it an attractive candidate for further exploration in drug discovery.

The compound's reactivity also makes it a valuable tool for synthetic chemists. The chloromethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the molecule. This flexibility enables chemists to tailor the structure of derived compounds to meet specific pharmacological requirements. Such synthetic versatility is crucial for developing novel drugs with optimized efficacy and minimal side effects.

In addition to its applications in kinase inhibition, 5-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine has shown promise in other therapeutic areas. For instance, it has been investigated as a precursor for antiviral agents, where its structural features contribute to viral enzyme inhibition. The compound's ability to interact with biological targets through multiple binding sites also makes it a potential candidate for multitargeted drug design, which is increasingly recognized as an effective strategy for treating complex diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to introduce the desired functional groups efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore its significance as a building block in modern chemical synthesis.

The growing body of research on 5-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine underscores its potential as a versatile intermediate in pharmaceutical development. As our understanding of biological systems continues to evolve, new applications for this compound are likely to emerge. Its unique structural features and reactivity make it a valuable asset for chemists and pharmacologists working on next-generation therapeutics.

In conclusion, 5-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS No. 1806754-11-9) is a multifaceted compound with significant implications in pharmaceutical research. Its role as an intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents, highlights its importance in drug discovery. As synthetic chemistry advances and our understanding of disease mechanisms deepens, this compound is poised to play an even greater role in developing innovative therapeutic solutions.

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